molecular formula C23H19NO B14523974 Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]- CAS No. 62367-66-2

Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-

Cat. No.: B14523974
CAS No.: 62367-66-2
M. Wt: 325.4 g/mol
InChI Key: FMEUXQUTQPJXDT-UHFFFAOYSA-N
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Description

1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a benzyl and phenyl group attached to an indole core, making it a versatile molecule in various chemical and biological applications.

Properties

CAS No.

62367-66-2

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

1-(1-benzyl-2-phenylindol-3-yl)ethanone

InChI

InChI=1S/C23H19NO/c1-17(25)22-20-14-8-9-15-21(20)24(16-18-10-4-2-5-11-18)23(22)19-12-6-3-7-13-19/h2-15H,16H2,1H3

InChI Key

FMEUXQUTQPJXDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis. This method uses hydrazines and ketones under acidic conditions to form the indole ring. For instance, the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst like hydrochloric acid or acetic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)methanone
  • 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)propanone
  • 1-(1-Benzyl-2-phenyl-1H-indol-3-yl)butanone

Uniqueness

1-(1-Benzyl-2-phenyl-1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl], also known as 1-(1-benzyl-2-phenyl-1H-indol-3-yl)ethanone, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
CAS No. 62367-66-2
Molecular Formula C23H19NO
Molecular Weight 325.4 g/mol
IUPAC Name 1-(1-benzyl-2-phenylindol-3-yl)ethanone
InChI Key FMEUXQUTQPJXDT-UHFFFAOYSA-N

Biological Activities

Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl], has been studied for various biological activities, including:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) demonstrating significant potency .

Anticancer Activity

Ethanone has been evaluated for its anticancer properties . Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from indole structures similar to ethanone have displayed significant antiproliferative effects against cancer cells such as A549 (lung cancer) and MCF7 (breast cancer) cells . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

The biological activity of ethanone can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The indole moiety in the compound allows it to bind to active sites of enzymes, potentially inhibiting their activity and affecting metabolic pathways involved in cell proliferation and survival.
  • Receptor Modulation : Ethanone may also interact with specific receptors involved in signaling pathways that regulate cell growth and differentiation. This interaction can lead to altered cellular responses that favor apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological potential of ethanone:

  • Antimicrobial Study : A study reported that ethanone derivatives exhibited low MIC values against MRSA (0.98 μg/mL), indicating strong antimicrobial activity .
  • Cytotoxicity Evaluation : Research found that certain derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting significant cytotoxic effects .
  • Molecular Docking Studies : In silico docking studies have suggested that ethanone analogs can effectively bind to target proteins involved in disease processes, further supporting its potential as a therapeutic agent .

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